2,3-Dimethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHPERZCBUMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405309 | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-97-7 | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Development for 2,3 Dimethoxypyridine
Direct Synthesis Approaches to 2,3-Dimethoxypyridine
Direct synthesis methods focus on introducing the methoxy (B1213986) groups onto a pre-existing pyridine (B92270) ring or constructing the dimethoxypyridine structure through condensation or ring-forming reactions.
Methoxylation of Pyridine Derivatives
The introduction of methoxy groups onto a pyridine ring is a common strategy. This can be achieved through nucleophilic substitution reactions where a leaving group, such as a halogen, is displaced by a methoxide (B1231860) source. For instance, the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride has been accomplished from 2-methyl-3-pyridol through a series of steps including methylation and methoxylation. google.com Another approach involves the methoxylation of a pyridine N-oxide derivative. For example, 4-methoxy-3,5-lutidine-N-oxide is prepared by nitrating 3,5-lutidine-N-oxide and subsequently substituting the nitro group with a methoxy group. google.com The use of sodium methoxide in a suitable solvent like dimethylformamide (DMF) is often employed to facilitate these reactions, sometimes with the aid of a catalyst such as copper bromide. google.com
| Starting Material | Reagents | Product | Reference |
| 2-Methyl-3-pyridol | Multiple steps including methylation and methoxylation | 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | google.com |
| 3,5-Lutidine-N-oxide | 1. Nitration, 2. Sodium methoxide | 4-Methoxy-3,5-lutidine-N-oxide | google.com |
Condensation Reactions in this compound Synthesis
Condensation reactions provide a powerful tool for constructing the pyridine ring of this compound. The Hantzsch pyridine synthesis, a classic example, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. nih.gov For instance, the reaction of methoxybenzaldehydes with methyl-3-aminocrotonate in refluxing isopropanol (B130326) can yield substituted dihydropyridines, which can then be oxidized to the corresponding pyridine. nih.gov While this method is versatile, the substitution pattern of the starting materials dictates the final product. For example, the condensation of m- and p-methoxybenzaldehyde with methyl-3-aminocrotonate yields the expected dihydropyridine (B1217469) products. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| m-Methoxybenzaldehyde | Methyl-3-aminocrotonate | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | nih.gov |
| p-Methoxybenzaldehyde | Methyl-3-aminocrotonate | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | nih.gov |
Ring-Forming Reactions for the this compound Moiety
Ring-forming reactions, or cycloadditions, offer another avenue to the pyridine core. wikipedia.orgmsu.edu These reactions involve the combination of two or more components to form a cyclic structure in a concerted manner. While specific examples directly leading to this compound are not prevalent in the provided information, the general principles of cycloaddition reactions are well-established for pyridine synthesis. msu.edu These methods are advantageous as they can often build complex ring systems in a single step with high stereospecificity.
Synthesis of Halogenated this compound Derivatives
Halogenated derivatives of this compound are crucial building blocks, enabling further functionalization through cross-coupling and substitution reactions. evitachem.comclockss.org
Synthesis of 6-Iodo-2,3-dimethoxypyridine (B1390507) and Related Compounds
The synthesis of 6-iodo-2,3-dimethoxypyridine (CAS 321535-23-3) is a key transformation for introducing an iodine atom at the 6-position of the this compound scaffold. fluorochem.co.uksigmaaldrich.comcymitquimica.com This compound is a solid with a molecular formula of C7H8INO2. fluorochem.co.ukcymitquimica.com The introduction of the iodo group is typically achieved through lithiation followed by quenching with an iodine source. The presence of the two methoxy groups in this compound directs lithiation with n-butyllithium to the 4-position. clockss.org However, specific conditions can be employed to achieve iodination at the 6-position.
Synthesis of 2-Bromo-6-iodo-3,4-dimethoxypyridine (B1528573)
The synthesis of 2-bromo-6-iodo-3,4-dimethoxypyridine typically involves the sequential halogenation of a 3,4-dimethoxypyridine (B108619) precursor. evitachem.combenchchem.com The process can involve bromination using reagents like N-bromosuccinimide (NBS) and iodination using an iodinating agent such as iodine monochloride (ICl). evitachem.com This dihalogenated pyridine derivative serves as a valuable intermediate for creating more complex molecules through selective substitution and coupling reactions at the bromo and iodo positions. evitachem.com
| Starting Material | Halogenating Agents | Product | Reference |
| 3,4-Dimethoxypyridine | N-Bromosuccinimide (NBS), Iodine Monochloride (ICl) | 2-Bromo-6-iodo-3,4-dimethoxypyridine | evitachem.com |
Synthesis of 5-Chloro-2,3-dimethoxypyridine (B1592487)
The synthesis of 5-chloro-2,3-dimethoxypyridine can be achieved through the chlorination of this compound. While direct chlorination can be challenging in terms of regioselectivity, specific reagents and conditions can favor the formation of the desired 5-chloro isomer. One approach involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. However, attempts at selective monochlorination at the C-5 position have shown poor regioselectivity, with the main product often being 3-chloro-2,4-dimethoxypyridine. researchgate.net
A more controlled method involves the transformation of 2,5-dimethoxypyridine (B1356635) to its corresponding boronic acid derivative, (2,5-dimethoxypyridin-4-yl)boronic acid, which can then be used in subsequent coupling reactions to introduce the chloro-substituent at the desired position. google.com
Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine
2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a key intermediate in the synthesis of the anti-ulcer drug pantoprazole. zebpharma.comchemicalbook.com Several synthetic routes have been developed for its preparation.
One common method starts from maltol. zebpharma.comchemicalbook.comgoogle.com This multi-step process involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination to yield the target compound. google.com A patented method describes a five-step reaction sequence starting from 3-hydroxyl-2-methyl-4-pyrone, which is reported to reduce reaction steps and improve efficiency. google.com
Another synthetic pathway involves the reaction of 2-methylol-3,4-dimethoxy-pyridine with thionyl chloride in dichloromethane. google.com The reaction is typically carried out for 4 hours, followed by evaporation of the solvent and precipitation of the product from an anhydrous alcohol solution. google.com
The table below summarizes some of the starting materials and key transformations in the synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride.
| Starting Material | Key Reactions | Reference |
| Maltol | Methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, secondary chlorination | google.com |
| 3-Hydroxyl-2-methyl-4-pyrone | Five-step reaction sequence | google.com |
| 2-Methylol-3,4-dimethoxy-pyridine | Chlorination with thionyl chloride | google.com |
| 3,4-Dimethoxy-2-methylpyridine-N-oxide | Isomerization with acetic anhydride | google.com |
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.
Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine (B1439693)
The synthesis of 5-(dimethoxymethyl)-2,3-dimethoxypyridine can be accomplished through various synthetic strategies. One approach involves the introduction of the dimethoxymethyl group onto the this compound scaffold. This can be achieved through methylation reactions using suitable methylating agents under basic conditions. smolecule.com Another method involves condensation reactions with aldehydes or ketones in the presence of a catalyst. smolecule.com The Hantzsch pyridine synthesis, a classic method for constructing substituted pyridines, can also be adapted for this purpose. smolecule.com
Synthetic Routes to Alkyl-Substituted Dimethoxypyridines
The introduction of alkyl groups onto the dimethoxypyridine ring can be achieved through various modern synthetic methods.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions can be used to couple alkylboronic acids or their derivatives with halogenated dimethoxypyridines. beilstein-journals.org
Reductive Amination: N-substituted-3-amino-4-halopyridines, which can be precursors to alkylated dimethoxypyridines, can be synthesized via a high-yielding deprotection/alkylation protocol mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov
Electrochemical C(sp³)–H Amination: An electrochemical approach allows for the site-selective amination of alkyl-substituted N-heteroarenes, which could be a potential route to introduce aminoalkyl groups that can be further modified. rsc.org
Rhodium-Catalyzed B–H Bond Insertion: Enantioselective synthesis of chiral alkylboranes can be achieved through rhodium(I)-catalyzed asymmetric alkyl carbene B–H bond insertion, offering a pathway to chiral alkyl-substituted pyridines. chinesechemsoc.org
The table below provides a summary of different synthetic strategies for alkyl-substituted dimethoxypyridines.
| Synthetic Strategy | Key Features | Reference |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed, versatile for C-C bond formation. | beilstein-journals.org |
| Reductive Amination | High-yielding protocol for N-alkylation. | nih.gov |
| Electrochemical C(sp³)–H Amination | Site-selective introduction of aminoalkyl groups. | rsc.org |
| Rhodium-Catalyzed B–H Insertion | Enantioselective synthesis of chiral alkylboranes. | chinesechemsoc.org |
Advanced Synthetic Strategies for Complex this compound Structures
The synthesis of complex molecules containing the this compound moiety often requires advanced and multi-step synthetic strategies. These strategies may involve a combination of classic and modern synthetic methods to build the desired molecular architecture.
One strategy involves the use of masking groups to control reactivity and achieve selective transformations on a multifunctionalized arene. rwth-aachen.de For instance, a triethylgermanium (B15089029) group can act as a temporary protecting group for an aryl halide, allowing for selective functionalization of other positions before unmasking and further reaction at the original halide position. rwth-aachen.de
Furthermore, the development of novel catalytic systems is crucial for achieving challenging transformations. For example, synergistic catalysis, which combines different catalytic modes such as photoexcited ketone catalysis, halogen atom transfer, and nickel catalysis, can enable previously difficult cross-coupling reactions. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives. This involves a systematic investigation of various parameters.
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical, especially in cross-coupling reactions. For instance, in palladium-catalyzed amination reactions, ligands such as RuPhos and BrettPhos have been identified as highly effective for coupling with secondary and primary amines, respectively. nih.gov In Suzuki-Miyaura reactions, the use of Buchwald ligands like S-Phos and X-Phos with a Pd(OAc)₂ catalyst has been shown to lead to high conversions and yields. beilstein-journals.org
Solvent and Base: The solvent and base can significantly influence the reaction outcome. A study on the synthesis of 2,3,5-trimethylpyridine (B1346980) found that a temperature of 150 °C, a reaction time of 24 hours, and a CH₃COOH/pTsOH catalyst system were optimal. researchgate.net In palladium-catalyzed aminations, the use of a solid support like KF-alumina can offer a milder and more efficient alternative to strong bases like sodium tert-butoxide. nbu.ac.in
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion of starting materials while minimizing the formation of side products. For example, in the synthesis of (2,5-dimethoxypyridin-4-yl)boronic acid, conducting the reaction at -60°C instead of -78°C was found to be advantageous for industrial-scale production. google.com
Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly synthetic methods. This includes minimizing the use of hazardous solvents and reagents, conserving energy, and improving atom economy. rasayanjournal.co.in One example is the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride without isolation of intermediates, which improves productivity and reduces solvent usage. rasayanjournal.co.in
The following table highlights key parameters that are often optimized in the synthesis of pyridine derivatives.
| Parameter | Importance | Example | Reference |
| Catalyst/Ligand | Affects reaction rate, selectivity, and yield. | Use of RuPhos and BrettPhos in Pd-catalyzed amination. | nih.gov |
| Solvent | Influences solubility, reactivity, and reaction pathway. | Optimization of solvent in cross-electrophile coupling. | researchgate.net |
| Base | Crucial for deprotonation and catalyst regeneration. | Use of KF-alumina as a solid support base. | nbu.ac.in |
| Temperature | Controls reaction kinetics and side reactions. | Optimizing temperature for the synthesis of 2,3,5-trimethylpyridine. | researchgate.net |
| Reaction Time | Ensures complete conversion of reactants. | A 4-6 hour reaction time for full consumption of dibromopyridine. | oup.com |
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide range of compounds, including this compound. Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. In the context of this compound synthesis, which commonly involves the nucleophilic aromatic substitution (SNAr) of a dihalopyridine precursor, green approaches target the replacement of traditional volatile organic solvents (VOCs), the use of more efficient catalytic systems, and the application of energy-saving technologies.
A primary route to this compound involves the reaction of 2,3-dichloropyridine (B146566) with sodium methoxide. Traditional approaches to this type of SNAr reaction often utilize polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While effective, these solvents pose significant environmental and health risks. Green chemistry seeks to replace these with more benign alternatives.
Recent advancements have demonstrated the potential of greener solvents for SNAr reactions on nitrogen-containing heterocycles. nih.govnih.gov Polyethylene (B3416737) glycol (PEG), particularly PEG-400, has emerged as a promising alternative. nih.govnih.gov PEGs are non-toxic, biodegradable, non-volatile, and can be derived from renewable resources. nih.gov They can serve as effective reaction media, sometimes in combination with water, and can also function as phase-transfer catalysts. nih.govrasayanjournal.co.in Another sustainable approach involves conducting SNAr reactions in water, often with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), an inexpensive and benign polymer. rsc.orgd-nb.info This method allows for mild reaction conditions and can circumvent the need for organic solvents for extraction. rsc.orgd-nb.info
Microwave-assisted synthesis is another key green chemistry technique applicable to the synthesis of this compound. univpancasila.ac.id Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. This can reduce energy consumption and minimize the formation of byproducts. For instance, microwave-assisted N-alkylation of anilines and the synthesis of methoxypyridines have been reported to be highly efficient. univpancasila.ac.id
Phase-transfer catalysis (PTC) represents another strategy to enhance the greenness of the synthesis. PTC can facilitate the reaction between reactants in different phases (e.g., a solid and a liquid), eliminating the need for harsh solvents that can dissolve all components. This technique has been successfully applied to a variety of substitution reactions. acs.orgcore.ac.uk
The following tables summarize and compare conventional and potential green chemistry approaches for the synthesis of this compound via the nucleophilic aromatic substitution of 2,3-dichloropyridine.
Table 1: Comparison of Conventional and Green Solvents for SNAr Reactions
| Solvent System | Key Characteristics | Environmental/Safety Considerations | Potential Applicability to this compound Synthesis |
| Conventional | |||
| Dimethylformamide (DMF) | High boiling point, good solvating power for polar and nonpolar compounds. | Toxic, reproductive hazard, volatile organic compound (VOC). | Commonly used for SNAr reactions. |
| Dimethyl Sulfoxide (DMSO) | High boiling point, strong solvating power. | Can be difficult to remove, potential for hazardous decomposition products. | Effective for SNAr reactions. |
| Green Alternatives | |||
| Polyethylene Glycol (PEG-400) | Non-toxic, biodegradable, low volatility, recyclable. nih.govnih.gov | Benign. nih.gov | Demonstrated effectiveness for SNAr on nitrogen heterocycles. nih.govnih.gov |
| Water with HPMC | Non-toxic, non-flammable, sustainable. rsc.orgd-nb.info | Environmentally benign. | Enables SNAr under mild, aqueous conditions. rsc.orgd-nb.info |
Table 2: Comparison of Reaction Conditions
| Parameter | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |
| Energy Input | Conventional heating (reflux) | Microwave irradiation univpancasila.ac.id | Rapid heating, shorter reaction times, reduced energy consumption. univpancasila.ac.id |
| Catalysis | Often stoichiometric base | Phase-transfer catalysis (PTC) acs.orgcore.ac.uk | Reduces need for harsh, homogeneous solvents; can improve reaction rates. acs.orgcore.ac.uk |
| Reaction Medium | Anhydrous organic solvents (e.g., DMF, DMSO) | Aqueous media rsc.orgd-nb.info, PEG nih.govnih.gov | Reduced toxicity, improved safety, easier workup, potential for catalyst/solvent recycling. nih.govrsc.orgd-nb.info |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern demands of chemical production.
Chemical Reactivity and Mechanistic Studies of 2,3 Dimethoxypyridine
Electrophilic Aromatic Substitution Reactions on the 2,3-Dimethoxypyridine Core
The pyridine (B92270) ring, while generally less reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, can be activated by electron-donating substituents. minia.edu.egpressbooks.pub In this compound, the two methoxy (B1213986) groups enhance the electron density of the ring, thereby facilitating EAS reactions. The directing influence of these groups and the pyridine nitrogen atom dictates the position of substitution.
Research has shown that the nitration of substituted pyridine N-oxides, a related class of compounds, is highly dependent on the substitution pattern. researchgate.netresearchgate.net For instance, the nitration of 3,5-dimethoxypyridine-N-oxide results in the formation of the 2-nitro derivative, indicating that the positions ortho and para to the methoxy groups are activated. researchgate.net While specific studies on the direct EAS of this compound are not extensively detailed in the provided results, the principles of EAS on substituted pyridines suggest that electrophilic attack would likely occur at positions C4, C5, or C6, influenced by the combined directing effects of the two methoxy groups and the deactivating effect of the pyridine nitrogen.
Nucleophilic Substitution Reactions Involving Methoxy and Halogen Substituents
Nucleophilic substitution reactions are a key feature of the reactivity of this compound derivatives, particularly when a halogen is also present on the ring. The methoxy groups themselves can be susceptible to nucleophilic substitution under certain conditions. smolecule.com However, the more synthetically useful reactions involve the displacement of a halide by a nucleophile, a process known as nucleophilic aromatic substitution (SNAг).
The presence of electron-withdrawing groups on the pyridine ring can facilitate these reactions. Halogenated derivatives of dimethoxypyridines are versatile intermediates in organic synthesis. For example, 2-bromo-6-iodo-3,4-dimethoxypyridine (B1528573) can undergo substitution reactions where the bromine and iodine atoms are replaced by other functional groups using nucleophiles like sodium methoxide (B1231860). The general mechanism for nucleophilic substitution on a halogenated aromatic ring involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the displacement of the halide ion. science-revision.co.ukibchem.com
Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives
Derivatives of this compound are valuable substrates in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions typically involve a palladium or nickel catalyst.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org Halogenated this compound derivatives are effective coupling partners in these reactions. For instance, 2-bromo-6-iodo-3,4-dimethoxypyridine participates in Suzuki-Miyaura couplings, typically using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate, to form biaryl compounds. The reaction mechanism involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Studies on related systems, such as the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, have demonstrated the regioselectivity of these reactions. beilstein-journals.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Substrate | Reagent | Catalyst | Product Type | Reference |
| 2-Bromo-6-iodo-3,4-dimethoxypyridine | Arylboronic acid | Pd(PPh₃)₄ | Biaryl compound | |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Palladium catalyst | Substituted 2,6-lutidine | beilstein-journals.org |
| Halogenated Flavonoids | Aryl boronates | Palladium catalyst | C-8 Aryl flavonoids | mdpi.com |
Sonogashira Coupling Reactions
The Sonogashira coupling reaction is another important palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically requires a copper(I) co-catalyst. organic-chemistry.org Derivatives of dimethoxypyridine can be utilized in Sonogashira couplings to introduce alkynyl groups onto the pyridine ring. The reaction proceeds under mild conditions and has been applied to a broad range of substrates, including pyridine derivatives. organic-chemistry.orgscirp.org The optimized conditions often involve a palladium catalyst such as Pd(PPh₃)₄, a copper salt like CuI, and a base in a suitable solvent. sioc-journal.cn
Table 2: Key Features of Sonogashira Coupling Reactions
| Feature | Description | Reference |
| Catalyst System | Typically a palladium catalyst and a copper(I) co-catalyst. | organic-chemistry.org |
| Reactants | A terminal alkyne and an aryl or vinyl halide. | wikipedia.org |
| Conditions | Generally mild, often using an amine base. | wikipedia.org |
| Application | Synthesis of 2(5H)-furanone derivatives containing enediyne structures. | sioc-journal.cn |
Other Palladium-Catalyzed Reactions
Beyond Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions are also relevant for this compound derivatives. These include Heck coupling, Negishi coupling, and Stille coupling, which are all powerful methods for C-C bond formation. eie.grmdpi.com For example, Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. mdpi.com Ligand-free palladium-catalyzed reactions have also been developed for the synthesis of complex heterocyclic systems under microwave irradiation. rsc.org
Nickel-Catalyzed Reactions
Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions. mdpi.com Nickel-catalyzed reductive couplings of 2-halopyridines have been shown to produce 2,2'-bipyridines. mdpi.com These reactions often employ a nickel(II) salt, a phosphine (B1218219) ligand, and a reducing agent like zinc. mdpi.com Nickel catalysts have also been utilized in the enantioselective synthesis of amines through substitution reactions. caltech.edunih.gov The mechanism of these reactions can involve a Ni(0)/Ni(II) catalytic cycle. chimia.ch
Oxidation Reactions of this compound and its Functional Groups
The oxidation of this compound and its derivatives can occur at several sites, including the pyridine nitrogen, the methoxy groups, and other functional groups attached to the pyridine ring. The specific outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions.
One notable oxidation reaction involves the lithiation of this compound followed by exposure to trimethylborate and subsequent oxidation with peracetic acid to yield 2,3-dimethoxy-4-hydroxypyridine. nih.gov This process introduces a hydroxyl group at the 4-position of the pyridine ring.
The pyridine nitrogen itself can be oxidized to form N-oxides. vulcanchem.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). vulcanchem.com Pyridine N-oxides are valuable synthetic intermediates that can facilitate further functionalization of the pyridine ring. vulcanchem.com
In the context of more complex derivatives, such as those related to the natural product Atpenin A5, oxidation plays a crucial role in their synthesis and the study of their biological activity. For instance, in the synthesis of Atpenin A5 derivatives, an intermediate, 5,6-dimethoxy-4-(methoxymethoxy)pyridin-2-ol, is obtained through a sequence involving metal-halogen exchange and subsequent oxidation with peracetic acid. nih.gov
Furthermore, the acetyl group in derivatives like 3-acetyl-2,6-dimethoxypyridine (B1316103) can be oxidized, although reduction is a more commonly cited transformation for this functional group. vulcanchem.com The oxidation of dihydro-dimethylpyridine derivatives with nitric and sulfuric acid is a key step in the synthesis of their aromatic counterparts. orgsyn.org
The table below summarizes some of the key oxidation reactions involving dimethoxypyridine derivatives.
| Reactant | Oxidizing Agent(s) | Product | Reference |
| This compound | 1. n-BuLi, Trimethylborate 2. Peracetic acid | 2,3-Dimethoxy-4-hydroxypyridine | nih.gov |
| 2,6-Dimethoxypyridine (B38085) | H₂O₂ or m-CPBA | 2,6-Dimethoxypyridine N-oxide | vulcanchem.com |
| 1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine | Nitric acid, Sulfuric acid | 3,5-Dicarbethoxy-2,6-dimethylpyridine | orgsyn.org |
| 5-Bromo-2,3-dimethoxy-6-(methoxymethoxy)pyridine | 1. n-BuLi, Trimethylborate 2. Peracetic acid | 5,6-Dimethoxy-4-(methoxymethoxy)pyridin-2-ol | nih.gov |
Demethylation Reactions in the Context of this compound Derivatives
Demethylation, the removal of a methyl group from a methoxy substituent, is a significant reaction for dimethoxypyridine derivatives, often employed to unmask hydroxyl groups which can be crucial for biological activity or further synthetic transformations. The conditions for demethylation can be harsh, typically involving strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃). vulcanchem.com
In a specific example, the synthesis of certain activators of AMP-activated protein kinase (AMPK) involves the demethylation of a 4-methoxy-3,5-dimethylpyridine (B123045) derivative using aluminum trichloride (B1173362) (AlCl₃) in dichloromethane. jst.go.jp This step converts the methoxy group to a hydroxyl group, yielding the final active compound. jst.go.jp
A notable instance of partial demethylation occurs during the synthesis of 2-(pyridin-2-yl)quinazolin-4(3H)-ones from 3,4-dimethoxypyridine-2-carbaldehyde. researchgate.netresearchgate.net In this multi-step process, the dehydrogenation of an intermediate with oxidants like DDQ or chloranil (B122849) leads to the selective demethylation of the methoxy group at the C(3) position of the pyridine ring. researchgate.netresearchgate.net Interestingly, this demethylation is not observed when analogous benzaldehyde (B42025) derivatives are used, highlighting the specific influence of the pyridine moiety. researchgate.netresearchgate.net
The table below outlines various demethylation reactions of dimethoxypyridine derivatives.
| Reactant | Reagent(s) | Product | Reference |
| 2,6-Dimethoxypyridine derivatives | BBr₃, HI | Hydroxypyridine derivatives | vulcanchem.com |
| 2-({[5-(4-Fluorophenyl)-3-methylpyridin-2-yl]oxy}methyl)-4-methoxy-3,5-dimethylpyridine | AlCl₃ | 2-({[5-(4-Fluorophenyl)-3-methylpyridin-2-yl]oxy}methyl)-3,5-dimethylpyridin-4(1H)-one | jst.go.jp |
| 2-(3,4-Dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | DDQ or Chloranil | 2-(3-Hydroxy-4-methoxypyridin-2-yl)quinazolin-4(3H)-one | researchgate.netresearchgate.net |
| 3,3',4,4'-Tetramethoxy-2,2'-bipyridyl | Hydrobromic acid | 3,3',4,4'-Tetrahydroxy-2,2'-bipyridyl | researchgate.net |
| 3,3',4,4'-Tetramethoxy-2,2'-bipyridyl-N,N'-dioxide | Hydrobromic acid | 3,3',4,4'-Tetrahydroxy-2,2'-bipyridyl-N,N'-dioxide | researchgate.net |
Cyclization and Rearrangement Reactions Involving this compound Scaffolds
This compound and its derivatives serve as versatile scaffolds for the construction of more complex heterocyclic systems through cyclization and rearrangement reactions. These reactions are fundamental in generating novel molecular architectures with potential applications in medicinal chemistry and materials science.
Cyclization Reactions:
The Bischler-Napieralski reaction is a classic example of an intramolecular cyclization that can be applied to β-arylethylamides to form dihydroisoquinolines. organic-chemistry.orgwikipedia.org This reaction typically employs dehydrating agents like POCl₃ or P₂O₅. organic-chemistry.orgwikipedia.org The mechanism is thought to proceed through a nitrilium ion intermediate. wikipedia.org
N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been developed for the synthesis of dihydropyrido[2,3-d]pyrimidine scaffolds. nih.gov This process involves an aza-Claisen rearrangement of an intermediate formed from an α,β-unsaturated acyl azolium and a cyclic enamine. nih.gov
Furthermore, iodocyclization reactions, mediated by metallic reagents, offer a pathway to construct carbocyclic and N-heterocyclic compounds with high regio- and stereoselectivity. tcichemicals.com
Rearrangement Reactions:
Rearrangement reactions can significantly alter the carbon skeleton or functional groups within a molecule. mvpsvktcollege.ac.in A notable example is the base-catalyzed rearrangement of 3-acylaminofuro[2,3-b]pyridines, which results in the formation of 3-(oxazol-4-yl)pyridin-2-ones through the opening of the furan (B31954) ring. researchgate.net
The vulcanchem.comresearchgate.net-Wittig rearrangement is another important transformation, particularly in the context of sugar-derived dihydropyran allyl propargyl ethers, allowing for the extension of carbon chains with chirality transfer. acs.org The stereochemical outcome of this rearrangement is influenced by several factors, including the geometry of the lithiated carbanion and the conformational dynamics of the transition state. acs.orgvulcanchem.comresearchgate.net-Sigmatropic rearrangements, a broader class of reactions, can lead to carbon-carbon bond formation and are known for their high stereoselectivity, often favoring the formation of the E-alkene. wikipedia.org
The table below provides examples of cyclization and rearrangement reactions involving pyridine-based scaffolds.
| Reaction Type | Starting Material Scaffold | Key Reagents/Conditions | Product Scaffold | Reference |
| Bischler-Napieralski Cyclization | β-Arylethylamides | POCl₃, P₂O₅ | Dihydroisoquinolines | organic-chemistry.orgwikipedia.org |
| NHC-Catalyzed Annulation | Cinnamaldehyde-derived enals and cyclic enamines | N-Heterocyclic Carbene (NHC) | Dihydropyrido[2,3-d]pyrimidines | nih.gov |
| Base-Catalyzed Rearrangement | 3-Acylaminofuro[2,3-b]pyridines | Base | 3-(Oxazol-4-yl)pyridin-2-ones | researchgate.net |
| vulcanchem.comresearchgate.net-Wittig Rearrangement | Dihydropyran allyl propargyl ethers | --- | Chain-extended products | acs.org |
Spectroscopic and Analytical Characterization Methodologies for 2,3 Dimethoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,3-Dimethoxypyridine. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.
Detailed Research Findings: While specific experimental NMR data for this compound is not readily available in the surveyed literature, the expected spectral parameters can be predicted based on its structure and by comparison with analogous compounds such as 2,3-dimethylpyridine and 2,6-dimethoxypyridine (B38085). nih.govnih.gov
For ¹H NMR , the spectrum is expected to show three distinct signals for the aromatic protons on the pyridine (B92270) ring and two singlets for the methoxy (B1213986) groups.
The proton at position 6 (H-6), being adjacent to the nitrogen, would appear furthest downfield.
The protons at positions 4 and 5 (H-4 and H-5) would exhibit characteristic coupling to each other.
The two methoxy groups at positions 2 and 3 would likely appear as sharp singlets, possibly with slightly different chemical shifts due to their different electronic environments.
For ¹³C NMR , seven distinct signals are anticipated: five for the pyridine ring carbons and two for the methoxy carbons.
The carbons directly bonded to the electronegative oxygen atoms (C-2 and C-3) would be significantly deshielded and appear at high chemical shifts.
The remaining ring carbons (C-4, C-5, C-6) and the two methoxy carbons would resonate at positions typical for substituted pyridines.
The following table outlines the predicted NMR data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Position | Expected δ (ppm) | Expected Multiplicity | Position | Expected δ (ppm) |
| H-4 | ~7.0-7.2 | dd | C-2 | ~155-160 |
| H-5 | ~6.8-7.0 | dd | C-3 | ~140-145 |
| H-6 | ~7.9-8.1 | dd | C-4 | ~120-125 |
| 2-OCH₃ | ~3.9-4.1 | s | C-5 | ~115-120 |
| 3-OCH₃ | ~3.8-4.0 | s | C-6 | ~145-150 |
| 2-OCH₃ | ~55-60 | |||
| 3-OCH₃ | ~55-60 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₉NO₂, Molecular Weight: 139.15 g/mol ), MS is used to confirm its molecular weight and to study its fragmentation pattern, which provides valuable structural information. lookchem.comguidechem.comepa.gov
Detailed Research Findings: In an electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. The fragmentation of this molecular ion is governed by the stability of the resulting fragments. chemguide.co.uk Common fragmentation pathways for aromatic ethers include the loss of alkyl radicals (like methyl, •CH₃) or alkoxy radicals (like methoxy, •OCH₃). libretexts.org
Key expected fragmentation patterns include:
Loss of a methyl radical (•CH₃): Cleavage of a methoxy C-O bond can lead to the loss of a methyl group, resulting in a fragment ion at [M-15]⁺.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule, producing a fragment at [M-30]⁺.
Loss of a methoxy radical (•OCH₃): Cleavage of the bond between the pyridine ring and a methoxy group would result in a fragment at [M-31]⁺.
Cleavage of the pyridine ring: The stable aromatic ring can also fragment, although this typically results in lower intensity peaks.
The following table summarizes the expected major fragments in the mass spectrum of this compound.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | - |
| 124 | [M - CH₃]⁺ | •CH₃ |
| 109 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ | •CH₃, •CH₃ or CH₂O |
| 108 | [M - OCH₃]⁺ | •OCH₃ |
| 96 | [M - CO - CH₃]⁺ | CO, •CH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. acs.org IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.combibliotekanauki.pl Both techniques provide a characteristic fingerprint spectrum based on the molecule's vibrational modes. google.com
Detailed Research Findings: The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its structural features: the pyridine ring and the two methoxy groups. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be assigned based on established group frequencies and data from similar molecules like dimethylpyridines and other substituted pyridines. acs.orgijera.com
Key expected vibrational bands include:
C-H stretching: Aromatic C-H stretches from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups would appear just below 3000 cm⁻¹.
C=C and C=N stretching: The characteristic stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.
C-O stretching: The asymmetric and symmetric C-O-C stretching vibrations of the methoxy groups are expected in the 1300-1000 cm⁻¹ range.
C-H bending: In-plane and out-of-plane bending vibrations for the ring and methyl group hydrogens occur at lower frequencies.
The following table lists the predicted IR and Raman active vibrational modes for this compound.
Table 3: Predicted IR and Raman Vibrational Bands for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 2990-2850 | Aliphatic C-H Stretch (in -OCH₃) | IR, Raman |
| 1600-1550 | Pyridine Ring (C=C, C=N) Stretch | IR, Raman (strong) |
| 1480-1430 | Pyridine Ring Stretch / CH₃ Bend | IR, Raman |
| 1280-1240 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | IR (strong) |
| 1050-1010 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | IR |
| 900-650 | Aromatic C-H Out-of-Plane Bend | IR (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. bioglobax.com For aromatic compounds like this compound, the primary electronic transitions observed are π → π*. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for both identification and quantification.
Detailed Research Findings: Specific experimental UV-Vis data for this compound is not prevalent in the reviewed literature. However, the expected absorption can be inferred from related structures. Pyridine itself exhibits strong π → π* transitions. The addition of electron-donating methoxy groups is expected to cause a bathochromic shift (shift to longer wavelengths) of the λmax compared to unsubstituted pyridine.
For comparison, the UV-Vis spectrum of 2,3-dimethylpyridine shows an absorption maximum around 267 nm. nih.govnist.gov The spectrum of 2,6-dimethoxypyridine shows absorption maxima at approximately 225 nm and 273 nm. nist.gov It is reasonable to predict that this compound will also absorb in the 260-280 nm range, typical for substituted pyridines undergoing π → π* transitions. researchgate.net The exact position of λmax would be influenced by the electronic interplay of the two adjacent methoxy groups and the pyridine ring nitrogen. The concentration of a solution of this compound can be determined using the Beer-Lambert law, provided a calibration curve is established at its λmax.
Table 4: Comparison of UV-Vis λmax for Related Pyridine Compounds
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 2,3-Dimethylpyridine | 267 | Methanol | nih.gov |
| 2,6-Dimethoxypyridine | 273 | Not Specified | nist.gov |
| This compound (Predicted) | ~270-280 | Ethanol/Methanol | - |
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and crystal packing.
Detailed Research Findings: A search of crystallographic databases and the scientific literature did not yield any single-crystal X-ray diffraction data for this compound. Chemical suppliers list the compound as a liquid or a low-melting solid, with one vendor noting a boiling point of 98-100 °C at 16 mmHg and another reporting a melting point of 121-122 °C, though this latter value may be for a related compound or require verification. lookchem.comjk-sci.com The physical state being a liquid at or near room temperature would preclude routine single-crystal XRD analysis without in-situ crystallization techniques. Crystal structures have been determined for related compounds like 2,3-dimethylpyridine (2,3-lutidine), but not for this compound itself. chemguide.co.uk Therefore, detailed information on its crystal system, space group, and unit cell parameters is currently unavailable.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. The most common methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Detailed Research Findings:
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and quantification capabilities. For pyridine and its derivatives, columns with a mid-to-polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or modified polysiloxanes (e.g., DB-624), are often effective. ijpsonline.com Headspace GC can be used to analyze for trace volatile impurities. bibliotekanauki.plijpsonline.com The method for a related compound, 2-(chloromethyl)-3,4-dimethoxypyridine, involves GC-MS, indicating the suitability of this technique for the broader class of compounds. sigmaaldrich.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. For substituted pyridines, reverse-phase HPLC (RP-HPLC) is the most common mode. A typical setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate). sielc.comsielc.com Detection is commonly achieved using a UV detector set at or near the compound's λmax. For instance, HPLC methods for analyzing various dimethylpyridine isomers and other pyridine derivatives have been successfully developed using these principles. sielc.comgoogle.comingentaconnect.com
The following table summarizes typical conditions for the chromatographic analysis of pyridine derivatives, which would be applicable to this compound.
Table 5: General Chromatographic Conditions for Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| GC | DB-624, DB-WAX, or similar mid-polarity phase | Helium or Nitrogen | MS, FID |
| HPLC | C18 (Reverse-Phase) | Acetonitrile / Buffered Water (e.g., with formic or phosphoric acid) | UV-Vis |
Computational Chemistry and Theoretical Investigations of 2,3 Dimethoxypyridine
Prediction of Spectroscopic Properties through Computational Models
Computational models can be used to predict various spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. The search results indicate that an experimental FTIR spectrum for 2,3-dimethoxypyridine is available. nih.gov A computational study would involve geometry optimization of the molecule followed by a frequency calculation. The calculated vibrational frequencies could then be compared with the experimental spectrum to confirm the structure and assign the observed vibrational modes.
Similarly, NMR chemical shifts can be predicted using quantum chemical methods. These calculations involve determining the magnetic shielding of each nucleus in the molecule. While experimental ¹H and ¹³C NMR data for this compound and its derivatives are reported in the literature, nih.gov specific computational predictions of these spectra were not found in the search results. Such calculations would be valuable for assigning the NMR signals and understanding the electronic environment of the different atoms in the molecule.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the structures and energies of transition states. This information is crucial for understanding reaction kinetics and selectivity.
The synthesis of derivatives of this compound involves several chemical transformations, such as lithiation and rearrangement reactions. nih.govdur.ac.uk For example, the "halogen dance" reaction, a rearrangement of a halogen atom on the pyridine (B92270) ring, has been reported for a derivative of this compound. nih.gov Computational modeling of such a reaction would involve locating the transition state for the halogen migration, which would provide insights into the reaction barrier and the factors that influence the rearrangement.
While detailed computational studies on the reaction mechanisms of this compound itself are not available in the provided search results, the methodologies for such investigations are well-established. These studies typically involve:
Potential Energy Surface (PES) Scanning: To identify stable intermediates and transition state geometries.
Transition State Optimization: To precisely locate the structure of the transition state.
Frequency Calculations: To confirm that the optimized structure is a true transition state (characterized by a single imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the transition state connects the correct reactants and products.
Structure-Activity Relationship (SAR) Studies using Computational Approaches
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern drug discovery.
The this compound scaffold is a key component of atpenin A5 and its analogues, which are potent inhibitors of mitochondrial complex II (succinate dehydrogenase). nih.govgoogle.com SAR studies on these compounds have been conducted to understand the structural requirements for high inhibitory activity.
Computational analysis, specifically QSAR prediction, has been employed to rationalize the observed SAR of atpenin A5 derivatives. nih.gov By docking these compounds into the known crystal structure of atpenin A5 bound to the ubiquinone binding site of mitochondrial complex II, researchers can predict the binding poses and interactions of the inhibitors. These models have shown that the highly substituted pyridine moiety plays a crucial pharmacophoric role. nih.gov
For instance, QSAR predictions have revealed that the 3-methoxy group of the pyridine ring is involved in a hydrogen bond interaction with a tyrosine residue (TyrD91) in the binding site. nih.gov The table below summarizes some of the key findings from the SAR studies of atpenin A5 derivatives containing the this compound scaffold.
| Compound/Modification | Biological Activity (IC₅₀) | Computational Insights (QSAR) |
| Atpenin A5 | 3.6-10 nM google.com | The 2,3-dimethoxy and 4-hydroxy substituents are hypothesized to be essential for binding site recognition. nih.gov |
| Analogue 16c | 64 nM nih.gov | The side chain ketone confers a bioactive conformation. nih.gov |
| Inactive alcohol derivative 18 | No inhibition | QSAR predicts a significant change in binding pose, preventing key hydrogen bond interactions. nih.gov |
These computational SAR studies provide valuable insights into the molecular basis of inhibitor potency and can guide the design of new, more effective inhibitors.
Lack of Specific Research on Computational Docking of this compound
Despite a comprehensive search of available scientific literature, no specific studies focusing on the computational docking and binding affinity of this compound with biological targets were identified.
While the compound this compound is mentioned in chemical literature, it primarily appears as a precursor or a structural motif within larger, more complex molecules that are the focus of biological investigation. For instance, it has been noted as a starting material in the synthesis of more complex pharmaceutical compounds and is recognized as a structural component in some naturally occurring antibiotics.
However, dedicated research detailing the in silico analysis of this compound itself—including molecular docking simulations, binding energy calculations, or identification of its specific interactions with protein active sites—is not present in the currently accessible body of scientific research. Consequently, data tables and detailed discussions regarding its binding affinity and interaction with specific biological targets, as requested for the section on "Computational Chemistry and Theoretical Investigations," cannot be provided at this time.
Further research would be required to elucidate the potential biological targets of this compound and to perform the computational studies necessary to generate the specific data requested.
Applications of 2,3 Dimethoxypyridine and Its Derivatives in Medicinal Chemistry
Role as Key Intermediates in Drug Discovery and Development
In the synthesis of novel therapeutic agents, 2,3-dimethoxypyridine and related substituted pyridines are crucial key intermediates. These compounds provide a foundational heterocyclic structure that can be chemically modified to produce a vast library of derivatives. The strategic placement of the dimethoxy groups influences the reactivity of the pyridine (B92270) ring, allowing for selective chemical reactions to build more complex molecular architectures.
The synthesis of various biologically active compounds, such as anticancer and anti-inflammatory agents, often begins with a functionalized pyridine core. nih.govnih.gov For example, the preparation of 2,3'-dimethoxy-[2,4']bipyridyl highlights how simpler pyridine units can be coupled to create more elaborate scaffolds for drug development. google.com The pyridine nucleus is a common starting point for synthesizing fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which have demonstrated a wide spectrum of pharmacological activities. nih.govjapsonline.com The versatility of the pyridine ring allows chemists to append various pharmacophores and functional groups, systematically tuning the molecule's properties to enhance its efficacy, selectivity, and pharmacokinetic profile.
Development of Anti-cancer Agents Incorporating this compound Units
The pyridine scaffold is a prominent feature in the design of novel anti-cancer agents. Derivatives incorporating a dimethoxy-substituted pyridine ring have shown promise by targeting various mechanisms involved in cancer progression.
One area of focus has been the development of tubulin inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis. A series of novel trimethoxyphenyl pyridine derivatives were synthesized and evaluated for their anti-proliferative activities against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Several of these compounds exhibited superior cytotoxic activities compared to the reference drug colchicine. nih.gov Notably, one derivative showed potent tubulin polymerization inhibitory effects with an IC50 value of 8.92 nM and induced cell cycle arrest at the G2/M phase in HepG-2 cells. nih.gov
Another strategy involves creating metal-based complexes for cancer therapy. Octahedral Ru(II) complexes containing a 2-(2,6-dimethoxypyridine-3-yl)-1H-imidazo[4,5-f] nih.govrsc.orgphenanthroline ligand have been synthesized and characterized. researchgate.net These complexes are believed to interact with DNA through an intercalation binding mode, leading to cancer cell death. researchgate.net
Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated for their cytotoxic activity. nih.gov These compounds showed moderate activity against several cancer cell lines, including MCF-7 (breast), MDA-MB-468 (breast), K562 (leukemia), and SaOS2 (osteosarcoma), with the K562 cell line being the most sensitive. nih.gov The development of such pyridine derivatives continues to be an active area of research in the quest for more effective cancer therapies. ekb.egekb.eg
| Compound Class | Cancer Cell Line | IC50 | Mechanism of Action |
| Trimethoxyphenyl Pyridine Derivative (VI) | HCT-116 | 4.83 µM | Tubulin Polymerization Inhibition |
| HepG-2 | 3.25 µM | ||
| MCF-7 | 6.11 µM | ||
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3a) | K562 | 26.2 µM | Cytotoxicity |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3e) | K562 | 26.9 µM | |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | K562 | 28.1 µM |
This table summarizes the anti-cancer activity of selected pyridine derivatives, showcasing their potency against various cancer cell lines and their mechanisms of action.
Research on Anti-infective and Antimicrobial Properties
Pyridine and its fused heterocyclic derivatives are a well-established class of compounds with significant anti-infective and antimicrobial properties. nih.gov The structural motif is found in numerous synthetic agents developed to combat bacterial and fungal infections.
Research has explored various classes of pyridine derivatives for this purpose. Thieno[2,3-d]pyrimidinediones, which are structurally related to pyridines, have been synthesized and tested against a range of pathogens. nih.gov Two compounds from this class displayed potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov
Similarly, pyrido[2,3-d]pyrimidine derivatives have been investigated for their antibacterial potential. researchgate.net A series of these compounds showed good in-vitro antibacterial activity against Gram-positive bacteria like Staphylococcus and Bacillus cereus, as well as Gram-negative bacteria such as P. mirabilis and S. marcescens. researchgate.net Other related structures, including 2,3-dihydropyrido[2,3-d]pyrimidine-4-ones and pyrazolo[3,4-b]pyridines, have also demonstrated notable antimicrobial effects against various bacterial and fungal strains. japsonline.commdpi.com
| Compound Class | Organism | MIC (Minimum Inhibitory Concentration) |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | MRSA | 2 mg/L |
| VRSA | 2 mg/L | |
| VRE | 4 mg/L | |
| Nicotinic acid benzylidene hydrazide (nitro-substituted) | S. aureus | Comparable to standard drugs |
| E. coli | ||
| C. albicans | ||
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one (Compound 9d) | S. aureus | 4-10 µmol/L |
This table presents the antimicrobial activity of different pyridine-based compounds against various pathogens, indicating their minimum inhibitory concentrations.
Anti-inflammatory Compound Research
Chronic inflammation is a key factor in many diseases, and the development of effective anti-inflammatory agents is a major goal of medicinal chemistry. Derivatives of this compound have been explored as inhibitors of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.
A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated their ability to inhibit COX-1 and COX-2. nih.gov One compound in the series exhibited a 2-fold selectivity for COX-2, with IC50 values of 9.2 µmol/L and 21.8 µmol/L against COX-2 and COX-1, respectively. nih.gov Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Other related heterocyclic systems have also shown promise. A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was designed and synthesized, with one compound showing significant inhibition of ear edema (82%) in an in-vivo model and acting as a dual inhibitor of COX-1 and COX-2. rsc.orgnih.gov Additionally, pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been developed, with some showing greater potency than the standard drug indomethacin. researchgate.net Another example is 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine, a potent topical anti-inflammatory agent that acts as a cyclooxygenase inhibitor with an IC50 of 0.06 µmol/L. nih.gov
| Compound Class | Target | IC50 | Selectivity |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-1 | 21.8 µmol/L | 2-fold for COX-2 |
| COX-2 | 9.2 µmol/L | ||
| 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl] oxazolo[4,5-b]pyridine | Cyclooxygenase | 0.06 µmol/L | Not specified |
| Pyrido[2,3-d]pyridazine-2,8-dione (7c) | COX-1 / COX-2 | Similar inhibitory activities | Dual Inhibitor |
This table highlights the anti-inflammatory potential of various pyridine derivatives by detailing their inhibitory concentrations against cyclooxygenase enzymes.
Development of Drugs Targeting Neurological Disorders
Developing drugs for central nervous system (CNS) disorders is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of many molecules into the brain. domainex.co.uk Small-molecule drugs, including those based on the pyridine scaffold, must be carefully designed with specific physicochemical properties to achieve CNS penetration. chemdiv.comdrughunter.com
Pyridine alkaloids are a class of natural products known to possess CNS activity. nih.gov This has inspired medicinal chemists to synthesize novel pyridine derivatives for neurological applications. Research has identified specific protein targets in the brain that may be involved in disorders like Alzheimer's disease and epilepsy. florey.edu.au For instance, the α1B-adrenoceptor, which is abundant in the brain and involved in nerve impulse transmission, is a potential target for new CNS therapies. florey.edu.au
While specific drugs derived directly from this compound for neurological disorders are still in early stages of research, the broader class of pyridine-containing compounds represents a promising area for discovery. The ability to modify the pyridine core allows for the optimization of properties required for BBB permeability and potent interaction with CNS targets.
Enzyme Inhibition Studies and Metabolic Pathway Modulation
The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes or the modulation of metabolic pathways. Derivatives of this compound have been shown to interact with a variety of biological targets.
As discussed previously, these derivatives can act as potent enzyme inhibitors. Examples include the inhibition of tubulin polymerization in cancer cells and the inhibition of COX enzymes in the inflammatory response. nih.govnih.gov Beyond direct enzyme inhibition, some pyridine derivatives can modulate cellular metabolism. A novel thieno[2,3-b]pyridine anticancer compound was found to alter the metabolic profile of breast cancer cells. nih.gov The compound induced a shift from lipid to glucose metabolism, in part by inhibiting the pentose phosphate (B84403) pathway. nih.gov This ability to reprogram cancer cell metabolism represents an innovative therapeutic strategy.
AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of cellular energy homeostasis. nih.gov Activation of AMPK can stimulate fatty acid oxidation and glucose uptake, making it an attractive therapeutic target for metabolic diseases like type 2 diabetes, as well as certain cancers. jst.go.jp
Several classes of pyridine derivatives have been identified as potent AMPK activators. A series of imidazo[1,2-a]pyridines were designed and synthesized, with the most active compound showing an EC50 value of 11.0 nM for AMPK activation. nih.gov Molecular docking studies suggested that this compound interacts with key amino acid residues in the active site of the enzyme. nih.gov In cellular assays, this activator was shown to increase the levels of phosphorylated AMPK (p-AMPK) and reduce reactive oxygen species (ROS) in renal fibroblasts, indicating its potential for treating conditions like diabetic nephropathy. nih.gov Other pyridine-based scaffolds, including 3,5-dimethylpyridin-4(1H)-ones and pyrrolopyridones, have also been successfully developed as direct AMPK activators. nih.govjst.go.jp
| Compound Class | Target | EC50 (Enzyme Activation) |
| Imidazo[1,2-a]pyridine derivative | AMPK | 11.0 nM |
| Pyrrolopyridone derivative (Compound 2) | AMPK (α1β1γ1) | Potent activator |
| 3,5-Dimethylpyridin-4(1H)-one derivative (25) | AMPK | Potent activator |
This table shows the efficacy of different pyridine-based compounds as activators of AMP-activated protein kinase (AMPK).
Fragment-Based Drug Design Utilizing the this compound Scaffold
Fragment-Based Drug Design (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds nih.govnih.gov. FBDD utilizes small, low-complexity molecules, or "fragments," which typically adhere to the "Rule of Three" (molecular weight <300 Da, cLogP ≤ 3, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors) nih.gov. These fragments tend to have weak binding affinities but exhibit high ligand efficiency, meaning they form high-quality interactions with the target protein nih.gov. Once a fragment hit is identified, it serves as a starting point for optimization into a more potent lead compound through strategies like fragment growing, linking, or merging bu.edu.
The this compound scaffold possesses several characteristics that make it a potentially valuable fragment for FBDD. With a molecular weight of approximately 139 g/mol , it fits well within the "Rule of Three." The structure contains a nitrogen atom in the pyridine ring and two oxygen atoms in the methoxy (B1213986) groups, which can act as hydrogen bond acceptors, a key feature for molecular recognition at a protein's active site. The defined substitution pattern provides a specific vector for chemists to elaborate the fragment into a larger, more potent molecule.
In a hypothetical FBDD campaign, the this compound scaffold could be identified through screening techniques like X-ray crystallography or nuclear magnetic resonance (NMR), which can detect weak binding events bu.educhemdiv.com. Once its binding mode is determined, medicinal chemists can employ several strategies for optimization:
Fragment Growing: Functional groups could be added to other positions on the pyridine ring to extend into adjacent pockets of the binding site, forming additional favorable interactions and increasing affinity.
Fragment Linking: If another fragment is found to bind in a nearby pocket, a chemical linker could be designed to connect it with the this compound scaffold, creating a single, higher-affinity molecule.
The design of fragment libraries is crucial for the success of FBDD, with an emphasis on maximizing chemical and pharmacophore diversity while maintaining molecular simplicity nih.gov. The inclusion of scaffolds like this compound, which offer a distinct three-dimensional arrangement of hydrogen bond acceptors and a modifiable core, can enrich the chemical space covered by a fragment library and increase the probability of finding novel starting points for drug discovery chemdiv.commdpi.com.
Synthesis of Prodrugs and Bioisosteres of this compound
Prodrug Synthesis
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active form. This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or formulation challenges.
While specific examples of prodrugs derived directly from this compound are not extensively documented in readily available literature, general principles of prodrug synthesis can be applied. If a biologically active molecule were developed containing the this compound scaffold along with a suitable functional group (e.g., a hydroxyl, carboxyl, or amino group), various prodrug strategies could be implemented. For instance, a hydroxyl group could be esterified to improve lipophilicity and membrane permeability. This is a common approach, as seen in the development of sinomenine derivatives where esterification was used to improve analgesic and anti-inflammatory activity mdpi.com. Similarly, a carboxyl group could be converted to an ester or amide, or an amino group could be acylated. The choice of the "promoieity" to be attached is critical and is designed to be cleaved at the target site or during absorption to release the active drug.
Bioisosteric Replacement
Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties patsnap.comdrughunter.com. This replacement can enhance potency, selectivity, or pharmacokinetic parameters, or reduce toxicity patsnap.com.
The this compound moiety can be considered a potential bioisostere for other substituted aromatic rings, most notably a 1,2-dimethoxybenzene (veratrole) group. The rationale for such a replacement includes:
Modulation of Physicochemical Properties: The introduction of the pyridine nitrogen atom increases polarity and potential for hydrogen bonding compared to a phenyl ring. This can lead to improved aqueous solubility, a common challenge in drug development.
Altering Metabolic Profiles: The nitrogen atom changes the electronic properties of the ring, which can alter its susceptibility to metabolic enzymes like cytochrome P450s. This may lead to a more favorable metabolic profile, potentially increasing the drug's half-life or preventing the formation of toxic metabolites.
Exploring Novel Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, an interaction not possible with a corresponding carbon atom in a benzene (B151609) ring. This could allow the new analog to form an additional, potency-enhancing interaction with the biological target.
The concept of replacing ring systems to optimize activity is well-established. For example, in the development of kinase inhibitors, the replacement of a phenyl ring with a pyridine or other heterocycle is a common tactic to improve properties and explore the structure-activity relationship (SAR) nih.gov.
Pharmacological Profiling and Biological Activity Assays of Derivatives
While pharmacological data on derivatives of this compound itself are scarce, extensive research has been conducted on the closely related pyrido[2,3-d]pyrimidine scaffold. This heterocyclic system, which can be conceptually formed by fusing a pyrimidine ring to a 2,3-diaminopyridine core, has proven to be a versatile template for the development of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer researchgate.netnih.govnih.gov. The biological activity of these derivatives is typically evaluated using a panel of in vitro assays.
Kinase Inhibition Assays
The primary evaluation of these compounds involves direct measurement of their ability to inhibit the target kinase. This is often done using enzymatic assays that measure the phosphorylation of a substrate. The potency of the inhibitor is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. Studies on pyrido[2,3-d]pyrimidine derivatives have identified potent inhibitors for several kinase families, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and PIM-1 kinase nih.govnih.govnih.gov.
Cellular Proliferation Assays
To determine if enzyme inhibition translates to a functional effect in a cellular context, compounds are tested for their ability to inhibit the growth of cancer cell lines. Assays such as the MTT or SRB assay are used to measure cell viability after treatment with the compounds. This provides a cellular IC50 value, indicating the concentration needed to inhibit cell proliferation by 50%.
Below are examples of biological activity data for derivatives based on pyridine and related fused scaffolds.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4 | MCF-7 (Breast) | 0.57 | nih.gov |
| Compound 4 | HepG2 (Liver) | 1.13 | nih.gov |
| Compound 11 | MCF-7 (Breast) | 1.31 | nih.gov |
| Compound 11 | HepG2 (Liver) | 0.99 | nih.gov |
| Compound B1 | H1975 (Lung) | 0.087 | nih.gov |
Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine and Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 2g | CDK9/Cyclin T1 | 7.9 | nih.gov |
| Compound 3a | CDK9/Cyclin T1 | 2.5 | nih.gov |
| Compound 3f (COX-2) | COX-2 | 9200 | nih.gov |
| Compound 3f (COX-1) | COX-1 | 21800 | nih.gov |
Structure-activity relationship (SAR) studies are crucial in this phase. For example, in the development of EGFR inhibitors, it was found that the introduction of an N-methylpyrazole analog significantly improved the activity of the compounds against lung cancer cell lines nih.gov. Similarly, in a series of CDK inhibitors, subtle changes to the sulfamoylphenyl side chain led to significant differences in inhibitory activity against CDK9 nih.gov. These detailed biological assays and subsequent SAR exploration are essential for optimizing initial hits into potent and selective clinical candidates.
Applications of 2,3 Dimethoxypyridine in Materials Science
Synthesis of Functional Materials Incorporating 2,3-Dimethoxypyridine
This compound serves as a valuable building block in the synthesis of more complex functional materials. While direct applications are still emerging, its derivatives are being explored for various material science applications. The presence of the nitrogen atom in the pyridine (B92270) ring and the two methoxy (B1213986) groups offer multiple sites for chemical modification, allowing for its incorporation into larger molecular architectures.
Functionalized pyridine derivatives are crucial in creating materials with specific properties. For instance, 2-halopyridine derivatives are common starting materials for synthesizing functional pyridines through nucleophilic substitution reactions. researchgate.net This suggests that halogenated versions of this compound could be versatile precursors for a wide range of functional materials. The synthesis of heteroaromatic compounds, a class to which this compound belongs, is a subject of intense investigation due to their wide-ranging applications in materials science. mdpi.com
Organic Optoelectronic Materials (OLEDs, Solar Cells)
Organic materials are increasingly utilized in optoelectronic applications due to their tunable properties, light weight, and potential for low-cost fabrication. mit.edumdpi.com Pyridine-containing compounds are of particular interest for these applications.
The electronic properties of organic materials, which are crucial for their performance in optoelectronic devices, can be finely tuned by modifying their molecular structure. mdpi.com The introduction of substituents like methoxy and halogen groups onto an aromatic core, such as pyridine, significantly alters the electronic structure.
Methoxy groups (–OCH₃) are electron-donating groups that can increase the electron density of the pyridine ring. nih.gov This can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's bandgap. mdpi.com The position of these substituents is also critical. For example, in fluorinated cyclobutenes, the substitution of vinylic fluorine atoms with methoxy groups leads to a substantial increase in the molecular dipole moment. nih.gov
Halogen atoms, on the other hand, are electron-withdrawing and can lower the HOMO and LUMO energy levels through inductive effects. nih.gov The specific effect depends on the halogen, with fluorine having the most pronounced inductive effect due to its high electronegativity. nih.gov The interplay between electron-donating methoxy groups and electron-withdrawing halogen atoms on a pyridine scaffold like this compound could allow for precise tuning of the electronic and optical properties for specific optoelectronic applications. nih.govetamu.edu
| Substituent Effect on Electronic Properties | Influence |
| Methoxy Group (-OCH₃) | Electron-donating, increases electron density, influences HOMO/LUMO levels. nih.gov |
| Halogen Atoms (F, Cl, Br, I) | Electron-withdrawing, lowers HOMO/LUMO levels through inductive effects. nih.gov |
Organic Light-Emitting Diodes (OLEDs) are a prime example of the application of organic materials in optoelectronics. mdpi.com The efficiency and color of the emitted light are highly dependent on the molecular structure of the organic materials used. Pyridine derivatives have been explored for use in OLEDs. For instance, a bipolar host derived from a terpyridine derivative has been used in solution-processed OLEDs, achieving high efficiency. dtu.dk
While specific research on this compound in OLEDs is not widely documented, its potential can be inferred from related compounds. The ability to tune its electronic properties through further substitution makes it a candidate for development as an emitter or host material in OLED devices. Highly efficient and stable deep-blue OLEDs have been developed using narrowband emitters with complex molecular structures, highlighting the importance of molecular design in achieving desired performance. rsc.org
Polymers and Coatings Development
The incorporation of functional molecules like this compound into polymer chains can impart specific properties to the resulting material. Pyridine-containing polymers have been investigated for various applications. The development of novel functional materials with luminescent properties is a significant area of research in material science and polymer technology. tue.nl
In the realm of coatings, there is a growing demand for materials that are environmentally friendly and offer enhanced protective properties. mdpi.com Powder coatings, which avoid the use of volatile organic compounds (VOCs), are an area of active development. mdpi.com Functional molecules can be incorporated into polyester (B1180765) resins used in these coatings to improve properties such as corrosion resistance and chemical resistance. mdpi.com While direct use of this compound in this context is not established, its chemical functionalities suggest potential as a monomer or additive in the synthesis of specialized polymers and coatings. For example, multifunctional coatings are being developed to protect stone surfaces of architectural heritage, incorporating photocatalytic nanoparticles into a polymer matrix to provide self-cleaning and waterproofing properties. mdpi.com
Nanomaterials and 2D Materials Research
The integration of organic molecules with nanomaterials, including two-dimensional (2D) materials like graphene and transition metal dichalcogenides, is a burgeoning field of research. nih.govrsc.org These hybrid materials can exhibit novel properties and functionalities that are not present in the individual components. nih.gov
Atomically thin 2D materials are being combined with organic semiconductors to create multidimensional heterostructures for optoelectronic applications. nih.gov The organic component can be used to tune the electronic properties of the 2D material or to facilitate charge transfer. While there is no specific research detailing the use of this compound in this area, its potential as a functional organic molecule for surface modification of 2D materials can be envisioned. The development of 2D materials is a rapidly advancing field with new materials and chemical modification techniques constantly emerging. mit.eduthegraphenecouncil.org
Role as Building Blocks for Supramolecular Structures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. mdpi.com Pyridine and its derivatives are excellent building blocks for supramolecular assemblies due to the coordinating ability of the nitrogen atom and the potential for hydrogen bonding and π-π stacking interactions.
The synthesis of macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif highlights the use of pyridine-based units in creating complex supramolecular architectures capable of metal complexation and anion binding. rsc.org The specific arrangement of functional groups in this compound, with the nitrogen atom and two adjacent methoxy groups, could direct the formation of unique supramolecular structures. These structures can have applications in areas such as molecular recognition, catalysis, and materials with tunable properties. The assembly of rare-earth-terpyridine materials demonstrates how the interplay of different non-covalent interactions, including halogen bonding and π-π interactions, can lead to diverse structural motifs. nih.gov
Catalytic Applications of 2,3 Dimethoxypyridine and Its Complexes
Ligand Design for Transition-Metal Catalysis
The design of ligands is a cornerstone of modern transition-metal catalysis, as the ligand framework directly influences the catalyst's activity, selectivity, and stability. nih.gov Pyridine-containing ligands are particularly valued for their versatile electronic and steric properties, which can be fine-tuned through substitution. diva-portal.orgnih.govdiva-portal.org
The electronic nature of a pyridine (B92270) ligand is significantly affected by its substituents. Methoxy (B1213986) groups, such as those in 2,3-dimethoxypyridine, are generally considered electron-donating through resonance, which increases the electron density on the pyridine ring and enhances its σ-donating capability to a metal center. This increased basicity can lead to more stable metal complexes and can influence the electronic environment of the metal, thereby affecting its catalytic activity. nih.gov
In the synthesis of new chiral ligands, substituted pyridines often serve as key building blocks. For instance, 2,6-dimethoxypyridine (B38085) is a precursor in the multi-step synthesis of the chiral dipyridylphosphine ligand, P-phos, which has shown high efficacy in asymmetric hydrogenation reactions. acs.org This highlights how methoxy-substituted pyridines can be incorporated into more complex, "privileged" ligand scaffolds designed to create a specific chiral environment around a metal catalyst. nih.gov Although direct studies on this compound as a primary ligand are scarce, its electronic profile suggests it could be a valuable component in the rational design of new catalytic systems.
Formation of Stable Metal Complexes
The ability of pyridine and its derivatives to form stable complexes with a wide range of transition metals is well-established. wikipedia.org These complexes vary in geometry, including octahedral, tetrahedral, and square planar configurations, depending on the metal ion, its oxidation state, and the other ligands present. nih.govwikipedia.org
The formation and stability of these complexes are influenced by the electronic properties of the pyridine ligand. The two methoxy groups in this compound would be expected to enhance its ability to coordinate with metal centers. Research on other substituted pyridines has shown that electron-donating groups increase ligand basicity, which can correlate with the formation of more stable palladium(II) complexes. nih.gov
While specific studies detailing the synthesis and crystal structures of this compound complexes are not prevalent, the coordination chemistry of related molecules provides insight. For example, lanthanide(III) ions form stable dinuclear complexes with methyl 2-pyridyl ketoxime, where the pyridine nitrogen is a key coordination site. nih.gov Similarly, late transition metals like palladium and platinum form well-defined complexes with ligands such as 2-(tetrazol-1-yl)pyridine, demonstrating the versatility of the pyridine motif in coordination chemistry. researchgate.net The presence of methoxy groups can also lead to secondary interactions, potentially stabilizing complexes, as seen in certain heterometallic structures with methoxy-β-diketonates. mdpi.com
Use in Organic Transformations and Asymmetric Catalysis
Pyridine-derived ligands are integral to a vast array of organic transformations, including important carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, frequently employ complexes with pyridine-based ligands. nih.govwikipedia.orgrsc.orgyoutube.com The electronic and steric properties of these ligands are critical for achieving high catalytic efficiency and selectivity. nih.gov For example, palladium(II) complexes with 4-substituted pyridines have been shown to be effective precatalysts, with their activity influenced by the ligand's basicity. nih.gov
In the field of asymmetric catalysis, chiral pyridine-containing ligands are of paramount importance for controlling the stereochemical outcome of reactions. diva-portal.orgnih.govdiva-portal.org These ligands create a chiral environment around the metal center, enabling the enantioselective synthesis of valuable molecules. While many complex chiral pyridines have been developed, diva-portal.orgnih.govdiva-portal.orgnih.gov there is a lack of specific reports on the use of chiral derivatives of this compound in asymmetric catalysis. However, the principles of ligand design suggest that a chiral scaffold incorporating the this compound unit could potentially offer unique steric and electronic properties beneficial for inducing enantioselectivity.
Hydrogenation Reactions and Catalytic Performance
Catalytic hydrogenation is a fundamental process in organic synthesis, and the choice of catalyst is crucial for its success. mdpi.com While palladium-on-charcoal and other heterogeneous catalysts are widely used, mdpi.comsc.edu homogeneous catalysts composed of transition metal complexes offer high activity and selectivity for specific transformations.
Surface Acidity Studies in Catalysis
The characterization of the acidic properties of solid catalysts is essential for understanding and optimizing their performance. The adsorption of basic probe molecules, followed by analysis with techniques like Fourier-transform infrared (FTIR) spectroscopy, is a common method to quantify and differentiate between Brønsted and Lewis acid sites on a catalyst's surface. deu.edu.trmdpi.com
Pyridine is a widely used probe molecule for this purpose. deu.edu.trmdpi.com However, to investigate catalysts with specific pore sizes or to titrate acid sites of varying strengths, sterically hindered pyridines are often employed. 2,6-dimethylpyridine (B142122) (lutidine) is a classic example, used specifically to probe Brønsted acidity due to its steric bulk, which can limit its interaction with certain Lewis acid sites. researchgate.net
There is no evidence in the surveyed literature to suggest that this compound is used as a standard probe molecule for surface acidity studies. The selection of a probe molecule is based on its specific basicity and steric profile, and established molecules like pyridine, 2,6-dimethylpyridine, and even carbon monoxide are the conventional choices for these detailed surface science investigations. deu.edu.trresearchgate.net
Future Research Directions and Emerging Trends for 2,3 Dimethoxypyridine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of novel and sustainable synthetic routes for 2,3-dimethoxypyridine and its derivatives is a primary focus of future research. Traditional synthetic methods often rely on harsh conditions or environmentally challenging reagents. Consequently, the field is moving towards greener and more efficient chemical processes.
Future research will likely prioritize the following:
Catalyst Development : The design of novel catalysts to facilitate the synthesis of pyridine (B92270) rings with high regioselectivity and yield. This includes exploring metal-organic frameworks (MOFs) and nanoparticle-based catalysts that offer high efficiency and reusability. For instance, the use of ZnO nanoparticles has been reported for the regioselective synthesis of other nitrogen-containing heterocycles, a principle that could be adapted for pyridine derivatives. rsc.org
Bio-based Solvents : The substitution of conventional petroleum-based solvents with sustainable alternatives is a significant trend. researchgate.net Solvents like Cyrene™, which is derived from cellulose, are being investigated for the synthesis of bipyridine analogues and could be applied to this compound synthesis to reduce environmental impact. researchgate.net
Flow Chemistry : Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Eco-Friendly Reagents : Research into utilizing low-cost and environmentally benign reagents is crucial. nih.gov Methodologies that avoid heavy metals and toxic intermediates will be at the forefront of sustainable synthesis. nih.gov
| Methodology | Key Advantages | Potential Application for this compound |
|---|---|---|
| Heterogeneous Catalysis (e.g., ZnO NPs) | Reusable, economical, high efficiency. rsc.org | Regioselective construction of the pyridine ring. |
| Use of Bio-based Solvents (e.g., Cyrene™) | Reduces reliance on petroleum, non-toxic, biodegradable. researchgate.net | Greener reaction medium for synthesis and functionalization. |
| Continuous Flow Synthesis | Enhanced safety, scalability, precise control of reaction parameters. | Efficient large-scale production of this compound. |
Design and Synthesis of Advanced this compound-Based Bioconjugates
Bioconjugation, the process of linking a molecule to a biological macromolecule such as a protein or antibody, is a powerful strategy for creating targeted therapeutics and diagnostics. The this compound scaffold is an attractive candidate for incorporation into advanced bioconjugates due to its chemical stability and potential for functionalization.
Future research in this area will likely focus on:
Antibody-Drug Conjugates (ADCs) : ADCs combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. astrazeneca.com Derivatives of this compound could be developed as novel payloads or as part of the linker technology that connects the payload to the antibody.
Radioconjugates : These molecules link a radioactive isotope to a targeting moiety for applications in cancer therapy and medical imaging. astrazeneca.com The this compound core could be integrated into chelating agents that bind these isotopes or as part of the targeting molecule itself.
Tubulin Inhibitors : Imidazopyridine-benzimidazole conjugates have been shown to act as tubulin inhibitors, arresting the cell cycle and inducing apoptosis. researchgate.net This suggests a promising avenue for designing this compound-based conjugates that target the microtubule network in cancer cells.
Development of Next-Generation Therapeutic Agents with Enhanced Efficacy and Selectivity
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The unique electronic properties of the this compound core make it a valuable starting point for the design of next-generation therapeutic agents with improved potency and selectivity, thereby minimizing off-target effects.
Emerging trends in this domain include:
Kinase Inhibitors : Pyrido[2,3-d]pyrimidine derivatives have been successfully designed as potent inhibitors of various kinases, including PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Future work will likely involve modifying the this compound scaffold to develop highly selective inhibitors for other clinically relevant kinases implicated in cancer and inflammatory diseases.
PI3Kδ Inhibitors : The δ isoform of phosphoinositide 3-kinase (PI3Kδ) is a key target in hematologic malignancies. nih.govnih.gov The development of novel pyrido[3,2-d]pyrimidine (B1256433) derivatives has led to compounds with excellent enzymatic activity and selectivity against PI3Kδ. nih.gov This provides a clear roadmap for using the this compound structure to create new, potent, and selective immunomodulatory and anti-cancer agents.
Targeted Covalent Inhibitors : Designing molecules that can form a permanent covalent bond with their target protein is a strategy for achieving prolonged drug efficacy. Future research could explore the incorporation of reactive functional groups onto the this compound scaffold to create targeted covalent inhibitors for specific therapeutic targets.
| Target Class | Example Target | Therapeutic Area | Relevant Findings |
|---|---|---|---|
| Protein Kinases | EGFR, PIM-1 | Oncology | Pyrido[2,3-d]pyrimidine structures show potent inhibitory activity. nih.govnih.gov |
| Lipid Kinases | PI3Kδ | Oncology, Immunology | Pyrido[3,2-d]pyrimidine derivatives demonstrate high potency and selectivity. nih.gov |
| Structural Proteins | Tubulin | Oncology | Imidazopyridine conjugates can inhibit microtubule assembly. researchgate.net |
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental validation has revolutionized drug discovery. researchgate.netjddhs.com This integrated approach allows for the rapid screening of virtual libraries, the prediction of molecular properties, and the rational design of new compounds, significantly reducing the time and cost of research and development.
For this compound, this integration will be critical for:
Virtual Screening and Molecular Docking : Computational methods can screen vast libraries of virtual compounds based on the this compound scaffold to identify those with the highest predicted binding affinity for a specific biological target. nih.gov Molecular docking studies can predict the binding mode and interactions of these molecules within the target's active site, guiding further design. researchgate.netjddhs.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the potency of new this compound derivatives before they are synthesized.
Artificial Intelligence and Machine Learning : AI and machine learning algorithms can analyze complex datasets to identify novel patterns and predict drug-target interactions, pharmacokinetic properties, and potential toxicity. nih.gov Applying these tools to this compound research can accelerate the identification of promising lead compounds. researchgate.netnih.gov This approach facilitates a more rational and efficient workflow, from initial virtual screening to in vitro and in vivo validation. jddhs.com
Investigation of this compound in Emerging Technologies and Niche Applications
While the primary focus of research on pyridine derivatives has been in pharmaceuticals, the unique properties of the this compound scaffold suggest potential applications in other emerging fields. Its role as a chemical intermediate and screening compound provides a foundation for broader utility. chemshuttle.com
Future investigations may explore:
Materials Science : The pyridine ring can be incorporated into polymers and metal-organic frameworks (MOFs) to create materials with novel electronic, optical, or catalytic properties. The methoxy (B1213986) groups on this compound could be used to tune these properties or to act as coordination sites for metal ions.
Agrochemicals : Many successful herbicides and pesticides contain a pyridine core. Research into new this compound derivatives could lead to the discovery of novel agrochemicals with improved efficacy and better environmental profiles.
Functional Dyes and Sensors : The electronic characteristics of the pyridine ring make it a suitable component for organic dyes and chemical sensors. The functional groups on this compound could be modified to create molecules that respond to specific analytes or stimuli.
Stereoselective Synthesis and Applications
Stereochemistry plays a critical role in the biological activity of molecules, as different stereoisomers can have vastly different interactions with chiral biological targets like proteins and enzymes. The development of methods for the stereoselective synthesis of this compound derivatives is a crucial future direction to unlock their full therapeutic potential.
Key areas of focus will include:
Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of reactions that create or modify this compound derivatives. This allows for the selective production of a single desired enantiomer.
Chiral Resolution : The development of efficient methods to separate racemic mixtures of this compound derivatives into their individual enantiomers.
Multi-Stereocenter Heterocycles : The design of synthetic routes that can construct complex, fused heterocyclic systems containing the this compound core with precise control over multiple stereocenters. rsc.orgmdpi.com The importance of stereoselective approaches is well-established for creating spirocyclic oxindoles and other medicinally relevant structures, highlighting the need for similar advancements for pyridine-based compounds. rsc.org
By focusing on these emerging trends, researchers can harness the full potential of this compound, paving the way for innovations in medicine, materials science, and beyond.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,3-dimethoxypyridine derivatives, and how are they optimized for yield and purity?
this compound derivatives are typically synthesized via multi-step routes involving functionalization of pyridine precursors. For example:
- N-Oxidation and nitration : Starting with 2,3-dimethylpyridine, sequential oxidation and nitration introduce reactive sites for methoxy group substitution .
- Palladium-catalyzed cross-coupling : Boronic acid derivatives (e.g., 3,4-dimethoxyphenylboronic acid) are coupled with halogenated pyridines using Pd(PPh₃)₄ as a catalyst under reflux conditions (toluene/EtOH, 105°C) .
- Chloromethylation : In intermediates like 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, chlorination is achieved using thionyl chloride or PCl₃, followed by nucleophilic substitution with methoxide .
Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically varied, with purity monitored via HPLC and structural confirmation via ¹H NMR and FT-IR .
Q. Which analytical techniques are most effective for characterizing this compound derivatives, and how are spectral data interpreted?
- ¹H NMR : Methoxy protons resonate as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., para-substitution simplifies coupling) .
- FT-IR : C-O stretching vibrations of methoxy groups appear at ~1250–1050 cm⁻¹, and aromatic C=C/C=N stretches at ~1600–1450 cm⁻¹ .
- HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .
Q. What are the key biological applications of this compound-containing compounds in antimicrobial research?
this compound is a structural motif in bioactive molecules like harzianopyridone, which exhibits potent antifungal activity against Gaeumannomyces spp. and Pythium spp. The methoxy groups enhance lipid solubility, facilitating membrane penetration and target binding .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the pyridine ring influence reactivity in cross-coupling reactions?
- Electronic effects : Electron-donating methoxy groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For Suzuki-Miyaura coupling, electron-deficient aryl boronic acids (e.g., nitro-substituted) improve coupling efficiency .
- Steric effects : Bulky substituents at the 2- and 3-positions hinder catalyst access, reducing yields. Computational modeling (DFT) predicts steric clashes and guides substituent selection .
Q. How can contradictory data on the antimicrobial efficacy of this compound derivatives be resolved?
Discrepancies in bioactivity studies often arise from:
- Assay variability : Differences in microbial strains, culture media (e.g., nutrient-rich vs. minimal media), and endpoint measurements (MIC vs. zone of inhibition) .
- Structural analogs : Minor changes (e.g., replacing methoxy with ethoxy groups) alter pharmacokinetic profiles. Comparative studies using isosteric analogs under standardized protocols are critical .
Q. What strategies are employed to enhance the stability of this compound derivatives under physiological conditions?
- Prodrug design : Phosphorylation or glycosylation of methoxy groups improves aqueous solubility and reduces metabolic degradation .
- Encapsulation : Liposomal or cyclodextrin-based delivery systems shield the compound from enzymatic hydrolysis, as demonstrated in in vitro plasma stability assays .
Methodological Considerations
Q. How are reaction intermediates monitored and purified during multi-step syntheses of this compound derivatives?
- TLC : Silica plates (ethyl acetate/hexane eluent) track reaction progress, with UV visualization or iodine staining .
- Column chromatography : Gradient elution (hexane → ethyl acetate) separates intermediates, with fractions analyzed by LC-MS .
Q. What computational tools are used to predict the reactivity and binding modes of this compound derivatives?
- Molecular docking (AutoDock Vina) : Simulates interactions with enzyme active sites (e.g., fungal CYP51) to prioritize synthetic targets .
- QSAR models : Correlate substituent electronegativity and lipophilicity with bioactivity, guiding structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
